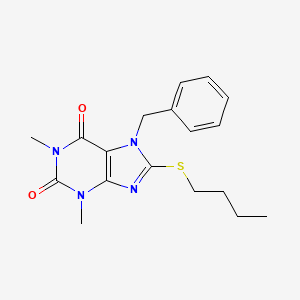

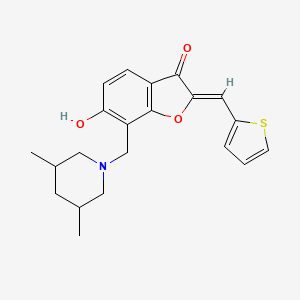

![molecular formula C12H12N2O2 B2398374 1-[(3-methoxyphenyl)acetyl]-1H-imidazole CAS No. 1267008-26-3](/img/structure/B2398374.png)

1-[(3-methoxyphenyl)acetyl]-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(3-methoxyphenyl)acetyl]-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.

科学的研究の応用

Anti-inflammatory and Analgesic Potential

Research has highlighted the anti-inflammatory and analgesic activities of imidazole derivatives. A study focused on a similar molecule, 3-(1-Methylethyl)-2-(4-methoxyphenyl)-3H-naphth[1,2-d] imidazole (MDL-035), revealed its significant anti-inflammatory activity across various models. Notably, its anti-inflammatory potency surpassed that of acetylsalicylic acid and phenylbutazone, albeit lower than indomethacin, without demonstrating gastroulcerogenic activity in rats, hormonal effects, or other pharmacological side effects, indicating a promising therapeutic profile with minimal adverse outcomes (Schiatti et al., 1986).

Synthesis and Reactivity Studies

Another significant application area involves the synthesis and characterization of imidazole derivatives for understanding their reactivity. Research on newly synthesized imidazole derivatives, such as 1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate, employed a solvent-free synthesis pathway. These studies encompassed spectroscopic characterization and computational investigations to understand the compounds' reactivity, showcasing the derivatives' potential in various chemical and biological applications (Hossain et al., 2018).

Corrosion Inhibition

Imidazole derivatives also find applications in corrosion inhibition, protecting metals from corrosion in acidic environments. For instance, derivatives like 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol have been synthesized and evaluated for their corrosion inhibition efficacy on mild steel in acidic solutions. These derivatives demonstrated significant inhibition efficiency, highlighting their potential as effective corrosion inhibitors in industrial applications (Prashanth et al., 2021).

Anticancer Activity

Imidazole derivatives have also been explored for their anticancer potential. A study synthesized a series of new 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles, which showed promising anticancer activity against a panel of human cancer cell lines. The compounds induced apoptosis and cellular senescence, suggesting their potential as novel therapeutic agents for cancer treatment (Sharma et al., 2014).

Photoluminescence and Optical Properties

Investigations into the photoluminescence and optical properties of imidazole derivatives reveal their applications in material science. For instance, derivatives synthesized through a one-pot, three-component condensation process exhibited remarkable Stokes' shift ranges and quantum yields, indicating their potential use in luminescent materials and optical applications (Volpi et al., 2017).

作用機序

Mode of Action

It can be inferred from the structure of the compound that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

For example, imidazole is a key component of many important biomolecules, including the amino acid histidine and the biogenic amine histamine .

Pharmacokinetics

It can be hypothesized that the compound’s pharmacokinetic properties would be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can undergo metabolic transformations .

Result of Action

Based on the known biological activities of other imidazole derivatives, it can be speculated that this compound may have potential therapeutic effects .

Action Environment

The action, efficacy, and stability of 1-[(3-methoxyphenyl)acetyl]-1H-imidazole can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues .

特性

IUPAC Name |

1-imidazol-1-yl-2-(3-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-11-4-2-3-10(7-11)8-12(15)14-6-5-13-9-14/h2-7,9H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNDSXKVUVEOPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine](/img/structure/B2398295.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2398297.png)

![N-((2,5-dimethylfuran-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2398299.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2398301.png)

![N-(2-(furan-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2398308.png)

![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B2398309.png)

![Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate](/img/structure/B2398311.png)

![1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2398312.png)

![Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2398314.png)